(2,2-Difluorocyclohexyl)benzene

Vue d'ensemble

Description

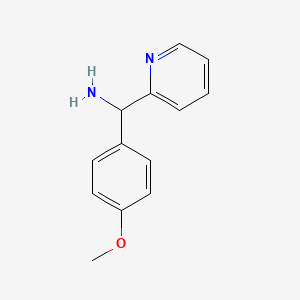

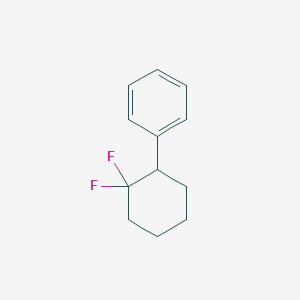

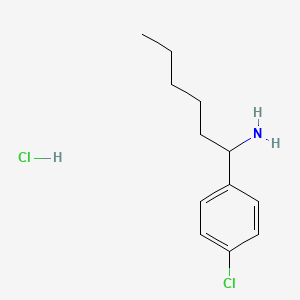

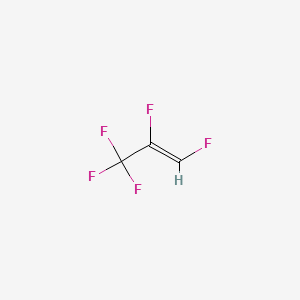

“(2,2-Difluorocyclohexyl)benzene”, also known as DFCB, is a chemical compound that belongs to the category of fluorobenzene derivatives. It has a molecular formula of C12H14F2 and an average mass of 196.236 Da .

Synthesis Analysis

The synthesis of “(2,2-Difluorocyclohexyl)benzene” could potentially involve the use of Rhodium-catalyzed dimerization of diynes . This protocol allows for the expedient synthesis of structurally diverse benzene derivatives . The transformation is carried out in toluene and employs Rh (COD) 2 OTf 3 as the metal source .

Molecular Structure Analysis

The molecular structure of “(2,2-Difluorocyclohexyl)benzene” consists of a benzene ring attached to a cyclohexyl group with two fluorine atoms at the 2-position .

Chemical Reactions Analysis

The chemical reactions involving “(2,2-Difluorocyclohexyl)benzene” could potentially be similar to those of benzene derivatives. For instance, benzene undergoes electrophilic substitution reactions such as nitration, sulphonation, and halogenation .

Physical And Chemical Properties Analysis

“(2,2-Difluorocyclohexyl)benzene” likely shares similar physical and chemical properties with benzene, which is a nonpolar molecule and usually a colorless liquid or solid with a characteristic aroma . Benzene is immiscible with water but readily miscible with organic solvents .

Applications De Recherche Scientifique

Alkylation and Catalysis

The study by Molnár et al. (2003) explored the alkylation of benzene with various cyclic ethers in superacidic media, highlighting the potential of such reactions for the synthesis of phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. This research points towards the application of cyclic ether compounds in the synthesis of complex organic structures, which could extend to compounds like "(2,2-Difluorocyclohexyl)benzene" in catalysis and synthetic organic chemistry Molnár, Ledneczki, Bucsi, & Bartók, 2003.

Nanoparticle Shape Effects on Hydrogenation

Research by Bratlie et al. (2007) demonstrates how the shape of Pt nanoparticles influences the catalytic selectivity in benzene hydrogenation. This study underscores the importance of molecular structure and the interaction with catalyst surfaces in determining the efficiency and outcome of hydrogenation reactions, which could be relevant for derivatives of benzene like "(2,2-Difluorocyclohexyl)benzene" in the development of new catalytic processes Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007.

Hybrid Organic/Inorganic Structures

The creation of hybrid organic/inorganic structures, such as the synthesis and characterization of 1,2-dihydro-1,2-azaborine by Marwitz et al. (2009), illustrates the potential for compounds with benzene rings to form the basis of new materials with unique properties. This research could inform the design and synthesis of materials based on "(2,2-Difluorocyclohexyl)benzene" that exhibit novel electronic, optical, or mechanical properties Marwitz, Matus, Zakharov, Dixon, & Liu, 2009.

Synthesis of Complex Organic Structures

The work by Suzuki et al. (2015) on the programmed synthesis of hexaarylbenzenes showcases the potential of benzene derivatives for creating highly complex organic molecules. This research could guide the development of synthetic strategies involving "(2,2-Difluorocyclohexyl)benzene" for the creation of novel compounds with applications in pharmaceuticals, agrochemicals, and organic electronics Suzuki, Segawa, Itami, & Yamaguchi, 2015.

Fluorophore Development

The discovery of solid-state emissive, water-soluble, and solvent- and pH-independent fluorophores based on benzene derivatives by Beppu et al. (2015) highlights the versatility of benzene-based compounds in the design of fluorescent materials. Such research suggests potential applications for "(2,2-Difluorocyclohexyl)benzene" in the development of new fluorophores with unique photophysical properties Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015.

Mécanisme D'action

Target of Action

(2,2-Difluorocyclohexyl)benzene is a synthetic compound . The specific biological targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets would largely depend on its chemical structure and the specific functional groups present.

Mode of Action

. This reaction involves the substitution of an acyl group onto an aromatic ring, which could potentially be a mode of action for (2,2-Difluorocyclohexyl)benzene.

Biochemical Pathways

For instance, they can be involved in the biodegradation of aromatic pollutants , or in the formation of C-C bonds in organic synthesis .

Action Environment

The action, efficacy, and stability of (2,2-Difluorocyclohexyl)benzene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other conditions can affect the compound’s reactivity .

Safety and Hazards

The safety data sheet for benzene indicates that it is highly flammable and may be fatal if swallowed and enters airways . It may cause cancer, genetic defects, and damage to organs through prolonged or repeated exposure . However, specific safety and hazard information for “(2,2-Difluorocyclohexyl)benzene” was not found in the search results.

Orientations Futures

The future directions for “(2,2-Difluorocyclohexyl)benzene” could involve further research into its synthesis, properties, and potential applications. For instance, an electrochemical defluorinative alkylation protocol of α-trifluoromethyl alkenes has been described, which enables the preparation of functionalized gem-difluoroalkenes . This method exhibits many synthetic advantages including mild conditions, simple operation, and convenience of amplification, and provides a new route for the synthesis of gem-difluoroalkenes .

Propriétés

IUPAC Name |

(2,2-difluorocyclohexyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVHJNSTZPHZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672314 | |

| Record name | (2,2-Difluorocyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorocyclohexyl)benzene | |

CAS RN |

57514-11-1 | |

| Record name | (2,2-Difluorocyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)